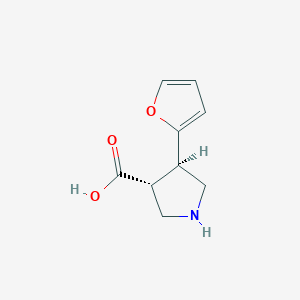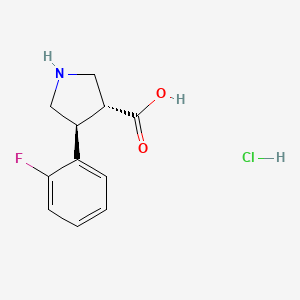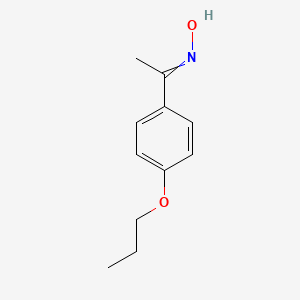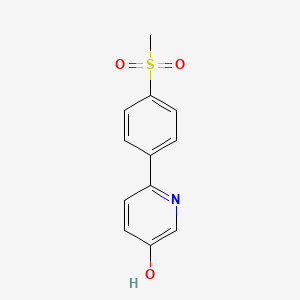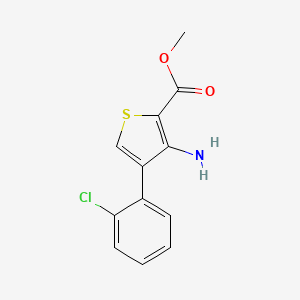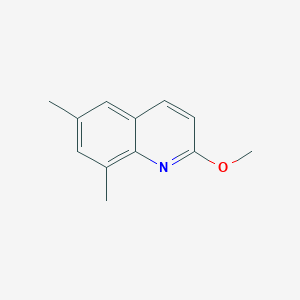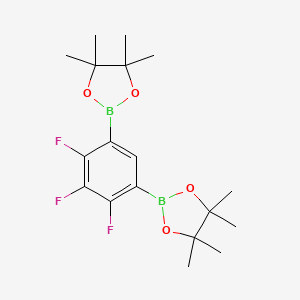
2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
説明
“2,2’-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound with the molecular formula C18H25B2F3O4 . It has a molecular weight of 384.01 . The compound is solid in form and white in color .
Physical And Chemical Properties Analysis
As mentioned earlier, “2,2’-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a solid compound that is white in color .科学的研究の応用
Structural Versatility in Pyrene Derivatives
The compound 2,2'-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), as part of the broader class of dioxaborolane derivatives, has been studied for its structural versatility in pyrene derivatives. This research involved examining various crystalline forms and co-crystals, providing insights into the diverse structural configurations and stability characteristics of these compounds (Batsanov et al., 2012).
Synthesis and Redox Behaviors in Organometallic Chemistry
In organometallic chemistry, derivatives of dioxaborolane have been synthesized and their redox behaviors explored. This research provides a foundational understanding of the chemical properties and potential applications in synthesizing complex organometallic structures (Sato et al., 2002).
Application in Crystallography
Crystallography studies have utilized dioxaborolane compounds to understand molecular structures better. The research focused on the molecular geometry and bond lengths, which are crucial for developing new materials and understanding existing ones (Clegg et al., 1996).
Palladium-Catalyzed Borylation in Organic Synthesis
The palladium-catalyzed borylation of arylbromides using dioxaborolane derivatives has been investigated, showing its effectiveness in the synthesis of arenes. This method's efficiency, especially in sulfonyl group-containing arylbromides, highlights its potential in organic synthesis (Takagi et al., 2013).
Use in Coordination Chemistry and Metal Ion Complexes
Dioxaborolane derivatives have been studied for their role in coordination chemistry, specifically in forming complexes with metal ions. This research contributes to understanding how these compounds interact with metals, which is critical in catalysis and material science (Plenio et al., 1997).
Polymer Synthesis with Fluorinated Units
The use of dioxaborolane derivatives in synthesizing fluorinated polymers has been explored, highlighting their role in creating materials with specific physical and chemical properties. This research is significant in developing new materials for various industrial applications (Tkachenko et al., 2017).
Catalysis in Polymer Synthesis
Research has shown the effectiveness of tris(pentafluorophenyl)borane, a related compound, as a catalyst in synthesizing optically active and diisotactic polymers. This highlights the potential of dioxaborolane derivatives in catalysis, particularly in creating polymers with specific optical and physical properties (Zhou et al., 2005).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 .
作用機序
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound likely interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This interaction results in changes to the chemical structure of the target molecule, potentially altering its properties and functions.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of a palladium catalyst is necessary for the compound to facilitate borylation . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence its action.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2,3,4-trifluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25B2F3O4/c1-15(2)16(3,4)25-19(24-15)10-9-11(13(22)14(23)12(10)21)20-26-17(5,6)18(7,8)27-20/h9H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZIQVMHGOZWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25B2F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(4,5,6-Trifluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




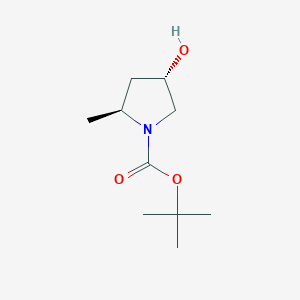
![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)
